Ethyl 7-(methanesulfonamido)heptanoate
Description
Ethyl 7-(methanesulfonamido)heptanoate is a sulfonamide-functionalized ester characterized by a seven-carbon aliphatic chain with a methanesulfonamido (-SO₂NHCH₃) substituent at the terminal position and an ethyl ester group. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of methanesulfonamide with ethyl 7-bromoheptanoate in the presence of sodium hydride . Its structural features, including the polar sulfonamide group and hydrophobic alkyl chain, make it a candidate for pharmaceutical intermediates or bioactive molecule synthesis.
Properties
Molecular Formula |
C10H21NO4S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
ethyl 7-(methanesulfonamido)heptanoate |
InChI |
InChI=1S/C10H21NO4S/c1-3-15-10(12)8-6-4-5-7-9-11-16(2,13)14/h11H,3-9H2,1-2H3 |
InChI Key |
LSDSWODYQPBKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCNS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonamide Variants: Alkyl Chain Modifications
Ethyl 7-(methanesulfonamido)heptanoate belongs to a family of sulfonamidoheptanoates with varying sulfonamide substituents:
- Ethyl 7-(ethanesulfonamido)heptanoate: Substitutes methane with ethane (-SO₂NHC₂H₅), increasing hydrophobicity.
- Ethyl 7-(propanesulfonamido)heptanoate: Features a propane group (-SO₂NHC₃H₇), further enhancing lipophilicity.
- Ethyl [(1-methylethane)sulfonamido]heptanoate: Incorporates an isopropyl group (-SO₂NHCH(CH₃)₂), introducing steric hindrance.
Key Differences :
The longer alkyl chains in ethane/propane derivatives improve lipid solubility but may reduce metabolic stability. Isopropyl variants exhibit steric effects that could hinder enzyme interactions .
Sulfonamide vs. Sulfinamide Analogues
Ethyl 7-(methanesulfinamido)heptanoate differs by the sulfur oxidation state (sulfinamide: -S(O)NHCH₃ vs. sulfonamide: -SO₂NHCH₃). This structural nuance may influence pharmacological activity, as sulfinamides are less acidic and more prone to redox interactions .
Amine-Functionalized Analogues
Ethyl 7-((2-methyl-1-phenylpropyl)amino)heptanoate (Compound 15) replaces the sulfonamide with a bulky aromatic amine group. Key properties:
Fluorinated Derivatives
A complex analogue, Ethyl 7-[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)phenyl]carbamoyl]-pyrrolo[1,2-b]pyridazin-1-yl]heptanoate, incorporates trifluoromethyl groups. Fluorination increases electronegativity and metabolic resistance, as evidenced by its high molecular weight (612 g/mol) and HPLC retention time (1.63 minutes) .
Ketone- and Chloride-Modified Analogues
- Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate: Features two ketone groups and a methoxyphenyl substituent (C₁₆H₂₀O₅, 292.33 g/mol). The conjugated diketone system enhances UV absorption, useful in analytical chemistry .
- 8-Chloro-8-oxo-octanoic acid ethyl ester: Contains a terminal chloro-ketone group (C₁₀H₁₇ClO₃, 220.69 g/mol), increasing electrophilicity for nucleophilic substitution reactions .
Solubility and Reactivity
- Sulfonamide Derivatives: Higher aqueous solubility due to polar -SO₂NH- groups compared to hydrocarbon-rich analogues like ethyl heptanoate (CAS 106-73-0) .
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